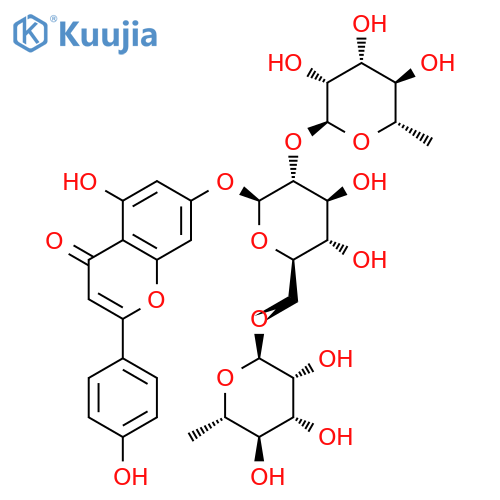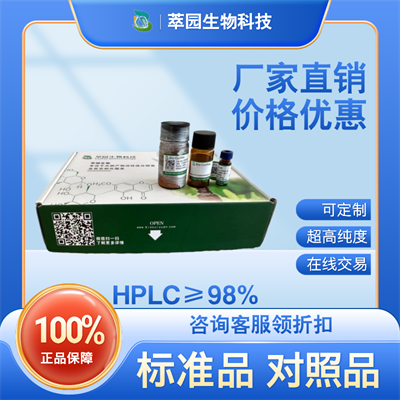Cas no 260413-62-5 (Ligustroflavone)

Ligustroflavone structure
商品名:Ligustroflavone
CAS番号:260413-62-5
MF:C33H40O18
メガワット:724.659912109375
MDL:MFCD22125004
CID:820436
PubChem ID:10417462
Ligustroflavone 化学的及び物理的性質
名前と識別子
-
- ligustroflavone
- 7-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1->2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
- 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->6)]-β-D-glucopyranoside
- Nuezhenoside
- Ligustroflavone(Nuezhenoside)
- C33H40O18
- Y0125
- 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy--L-mannopyranosyl-(1->2)-[6-deoxy--L-mannopyranosyl-(1->6)]--D-glucopyranoside
- 2-(4-Hydroxyphenyl)-5-hydroxy-7-[(2-O,6-O-di-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
- HY-N0546
- AS-82735
- SCHEMBL14964152
- CS-0009074
- 260413-62-5
- 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
- AC-34537
- EX-A8002K
- AKOS026674258
- 7-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- s9096
- CCG-270411
- 7-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1->2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)- 4H-1-benzopyran-4-one
- 7-{[(2S,3R,4S,5S,6R)-4,5-DIHYDROXY-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}-6-({[(2R,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}METHYL)OXAN-2-YL]OXY}-5-HYDROXY-2-(4-HYDROXYPHENYL)CHROMEN-4-ONE
- DA-64973
- 1ST158034
- LigustroflavoneLigustroflavone(Nuezhenoside); 7-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Ligustroflavone
-
- MDL: MFCD22125004
- インチ: 1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1
- InChIKey: NULBHTHMVOCGOE-ZBCCAYPVSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]([H])(OC2=C([H])C(=C3C(C([H])=C(C4C([H])=C([H])C(=C([H])C=4[H])O[H])OC3=C2[H])=O)O[H])O[C@]([H])(C([H])([H])O[C@@]2([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O2)O[H])O[H])O[H])[C@]([H])([C@]1([H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 724.221464g/mol
- ひょうめんでんか: 0
- XLogP3: -1.9
- 水素結合ドナー数: 10
- 水素結合受容体数: 18
- 回転可能化学結合数: 8
- どういたいしつりょう: 724.221464g/mol
- 単一同位体質量: 724.221464g/mol
- 水素結合トポロジー分子極性表面積: 284Ų
- 重原子数: 51
- 複雑さ: 1210
- 同位体原子数: 0
- 原子立体中心数の決定: 15
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 724.7
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.69
- ゆうかいてん: N/A℃
- ふってん: 1028.5±65.0 °C at 760 mmHg
- フラッシュポイント: 325.2±27.8 °C
- PSA: 287.89000
- LogP: -2.24650
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Ligustroflavone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8°C
Ligustroflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0865-100mg |
ligustroflavone |
260413-62-5 | 98% | 100mg |
$190 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0865-100mg |
ligustroflavone |
260413-62-5 | 98% | 100mg |
$190 | 2023-09-20 | |
| ChemFaces | CFN90224-20mg |
Ligustroflavone |
260413-62-5 | >=98% | 20mg |
$60 | 2023-09-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5080-20mg |
Ligustroflavone |
260413-62-5 | 98% | 20mg |
¥4248.00 | 2023-09-07 | |
| TRC | L397950-100mg |
Ligustroflavone |
260413-62-5 | 100mg |
$1642.00 | 2023-05-18 | ||
| ChemFaces | CFN90224-20mg |
Ligustroflavone |
260413-62-5 | >=98% | 20mg |
$138 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1055-20mg |
Ligustroflavone |
260413-62-5 | HPLC≥98% | 20mg |
¥1250元 | 2023-09-15 | |
| MedChemExpress | HY-N0546-5mg |
Ligustroflavone |
260413-62-5 | 99.74% | 5mg |
¥2500 | 2024-04-18 | |
| TargetMol Chemicals | T3802-100 mg |
Ligustroflavone |
260413-62-5 | 99.51% | 100MG |
¥ 13,594 | 2023-07-11 | |
| TargetMol Chemicals | T3802-25 mg |
Ligustroflavone |
260413-62-5 | 99.51% | 25mg |
¥ 5,995 | 2023-07-11 |
Ligustroflavone サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:260413-62-5)Ligustroflavone
注文番号:TB04460
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:57
価格 ($):price inquiry
Ligustroflavone 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
推奨される供給者
Amadis Chemical Company Limited
(CAS:260413-62-5)Ligustroflavone

清らかである:99%
はかる:50mg
価格 ($):229.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:260413-62-5)ligustroflavone

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ




